n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide

Description

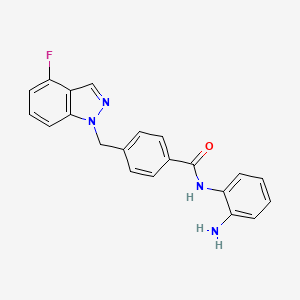

N-(2-Aminophenyl)-4-((4-fluoro-1H-indazol-1-yl)methyl)benzamide is a benzamide derivative featuring a 2-aminophenyl group and a 4-fluoro-substituted indazole moiety. The compound’s structure combines a benzamide core with a methylene-linked indazole ring, which is fluorinated at the 4-position. Such structural attributes are often associated with biological activity, particularly in kinase inhibition or epigenetic modulation, given the prevalence of indazole and benzamide motifs in drug discovery . The fluorine atom enhances metabolic stability and binding affinity through electronic and steric effects, while the 2-aminophenyl group may facilitate interactions with enzymatic active sites via hydrogen bonding.

Properties

CAS No. |

920315-07-7 |

|---|---|

Molecular Formula |

C21H17FN4O |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(4-fluoroindazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C21H17FN4O/c22-17-4-3-7-20-16(17)12-24-26(20)13-14-8-10-15(11-9-14)21(27)25-19-6-2-1-5-18(19)23/h1-12H,13,23H2,(H,25,27) |

InChI Key |

ROTJQMSCUPOSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the indazole ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

Introduction of the fluoro group: Fluorination reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling reactions: The indazole derivative can be coupled with a benzamide derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or indazole moieties.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Substitution reactions, including nucleophilic aromatic substitution, can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on structural variations, synthesis pathways, and inferred biological implications.

Comparison with N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide

Structural Differences :

Functional Implications :

- Biological Activity : The oxadiazole-based compound is a potent HDAC inhibitor , suggesting that the indazole derivative may also target epigenetic enzymes but with distinct selectivity due to differences in electronic properties and steric bulk .

- The fluorine in the indazole derivative likely improves metabolic stability and target binding .

Comparison with LMM5 and LMM11 (Antifungal Benzamide Derivatives)

Structural Differences :

Functional Implications :

- Mechanism of Action : LMM5 and LMM11 exhibit antifungal activity, possibly via sulfamoyl-mediated enzyme inhibition. The indazole-benzamide derivative may instead target kinases or HDACs, given the prevalence of indazoles in oncology .

- Solubility : The sulfamoyl and oxadiazole groups in LMM5/LMM11 may enhance aqueous solubility compared to the more hydrophobic indazole moiety in the target compound .

Comparison with Triazole-Thione Derivatives (Compounds 7–9)

Structural Differences :

- Heterocycles : Compounds 7–9 are 1,2,4-triazole-thiones with sulfonylphenyl groups, whereas the target compound has a benzamide-indazole core .

- Fluorine Placement : Both classes feature fluorinated aryl groups, but the target’s fluorine is on the indazole, while triazole derivatives have fluorine on the phenyl ring.

Functional Implications :

- Synthesis Pathways : Triazole-thiones are synthesized via cyclization of hydrazinecarbothioamides, whereas the indazole derivative likely involves indazole alkylation and benzamide coupling .

- Tautomerism : Triazole-thiones exist in thione-thiol tautomeric forms, which influence reactivity. The indazole derivative’s rigid structure may reduce tautomer-driven variability in binding .

Comparison with N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]benzamide Derivatives

Structural Differences :

- Substituents: The comparator compound includes a 3,5-difluorobenzyl group and piperazine/tetrahydro-pyran moieties, while the target compound has a simpler 4-fluoroindazole and 2-aminophenyl group .

Functional Implications :

- Kinase Inhibition : The piperazine and tetrahydro-pyran groups in the comparator enhance solubility and kinase binding, suggesting the target compound may require optimization for similar efficacy .

- Bioavailability : The target’s simpler structure could improve oral bioavailability compared to the more complex comparator .

Biological Activity

n-(2-Aminophenyl)-4-((4-fluoro-1h-indazol-1-yl)methyl)benzamide, with the CAS number 920315-07-7, is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C21H17FN4O

- Molecular Weight : 364.38 g/mol

- Structure : The compound features an indazole moiety and an amine group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Indazole derivatives have been shown to exhibit potent inhibitory effects on various protein kinases, including those involved in cancer progression.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds similar to this compound. For instance:

These compounds exhibit nanomolar potency against various cancer cell lines, indicating a strong potential for therapeutic application.

Study on Antiproliferative Effects

A study conducted on similar indazole-containing compounds revealed that they exhibited significant antiproliferative activity against multiple myeloma cell lines. For example, compound 83 showed an IC50 value of 0.64 μM against the MM1.S cell line, highlighting the effectiveness of indazole derivatives in targeting cancer cells .

In Vivo Efficacy

In vivo studies have shown that certain indazole derivatives can inhibit tumor growth in mouse models. For instance, a derivative with structural similarities to this compound was effective in reducing tumor size in xenograft models, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indazole moiety significantly influence the biological activity of these compounds. The presence of specific substituents at the 4-position and 6-position of the indazole scaffold enhances inhibitory activity against target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.